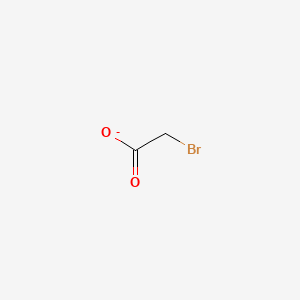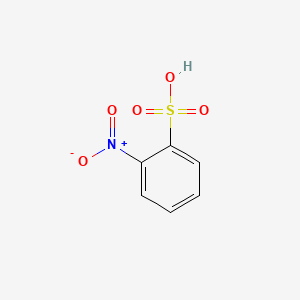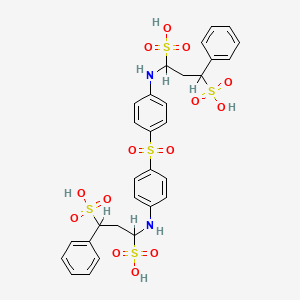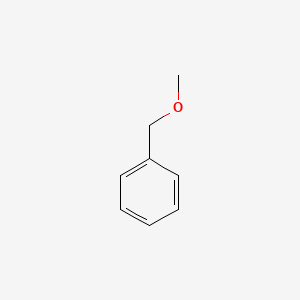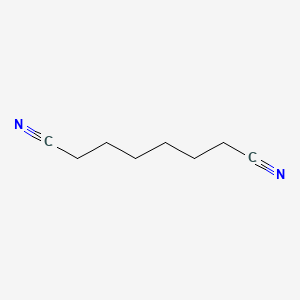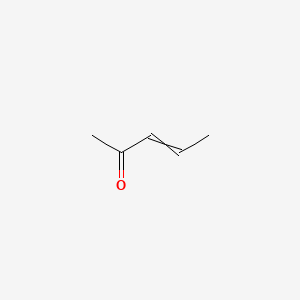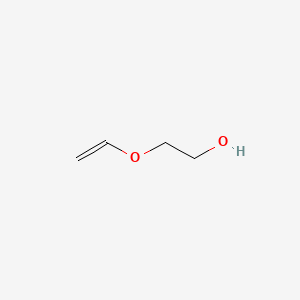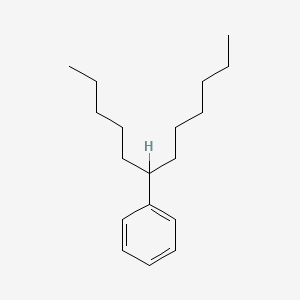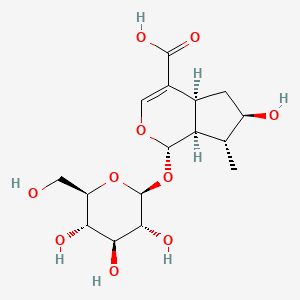
7-Epiloganic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Epiloganic acid is a terpene glycoside.
Aplicaciones Científicas De Investigación
1. Analytical Chemistry and Pharmacognosy
Yang Jian-hua and Hu Junping (2006) established an RP-HPLC method for the determination of 8-epiloganic acid in Herba Cistanches. This method is quick, simple, and highly sensitive, proving useful for the analysis of this compound in herbal preparations (Yang Jian-hua & Hu Junping, 2006).
2. Anti-inflammatory Effects
Dong-Sung Lee et al. (2014) isolated compounds from Castilleja rubra, including 8-epiloganin, and studied their anti-inflammatory properties in a cell culture system. These compounds showed potential in suppressing the production of pro-inflammatory markers (Lee et al., 2014).
3. Phytochemistry and Natural Products
Taskova et al. (2011) identified various compounds, including 1-mannityl esters of 8-epiloganic acid, from Veronica lavaudiana. These findings contribute to the understanding of the phytochemical composition of this plant (Taskova et al., 2011).
4. Pharmacognostic Studies
In a study by U. Harput et al. (2004), various glucosides, including 8-epiloganic acid, were isolated from Veronica anagallis-aquatica. These findings are significant for the pharmacognostic evaluation of this species (Harput et al., 2004).
5. Bioactivity and Skin Penetration
A. Nowak et al. (2021) assessed the in vitro human skin penetration, antioxidant, and antimicrobial activity of ethanol-water extracts of fireweed, containing active ingredients like 8-epiloganic acid. This research is important for understanding the therapeutic potential of these compounds in skin treatments (Nowak et al., 2021).
Propiedades
Nombre del producto |
7-Epiloganic acid |
|---|---|
Fórmula molecular |
C16H24O10 |
Peso molecular |
376.36 g/mol |
Nombre IUPAC |
(1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8+,9+,10+,11+,12-,13+,15-,16-/m0/s1 |
Clave InChI |
JNNGEAWILNVFFD-DXNVVGTLSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




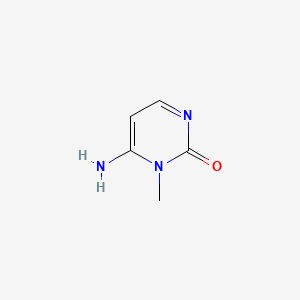
![8-({3-[({3-[(4,6,8-Trisulfonaphthalen-1-yl)carbamoyl]phenyl}carbamoyl)amino]benzoyl}amino)naphthalene-1,3,5-trisulfonic acid](/img/structure/B1195938.png)
